molecular formula C15H10ClN3O3 B5694073 N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5694073
M. Wt: 315.71 g/mol
InChI Key: UBVYCYXVKPVOJR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a cyano group, and a nitro group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Chlorination: The addition of a chloro group to the benzene ring.

    Amidation: The formation of the amide bond.

Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while chlorination can be performed using chlorine gas or a chlorinating agent like thionyl chloride. Cyanation often involves the use of a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
  • N-(3-chloro-4-cyanophenyl)-N-(4-cyanophenyl)propanediamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-6-10(3-5-14(9)19(21)22)15(20)18-12-4-2-11(8-17)13(16)7-12/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVYCYXVKPVOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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